

A Technical Guide to the Spectral Analysis of 6-Methoxyhexanal

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Compound of Interest

Compound Name: 6-methoxyhexanal

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for **6-methoxyhexanal**, a key aliphatic aldehyde derivative. The information presented herein is intended to support researchers in the identification, characterization, and quality control of this compound through nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). While experimental data for this specific molecule is not readily available in public repositories, this document outlines the predicted spectral characteristics based on established principles of organic spectroscopy.

Predicted Spectral Data of 6-Methoxyhexanal

The following tables summarize the anticipated quantitative data for the NMR, IR, and MS analysis of **6-methoxyhexanal**. These predictions are derived from the analysis of its chemical structure and comparison with spectral data of analogous compounds.

Table 1: Predicted ^1H NMR Spectral Data for 6-Methoxyhexanal

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~9.77	Triplet (t)	1H	-CHO
~3.38	Triplet (t)	2H	-CH ₂ -O-
~3.30	Singlet (s)	3H	-OCH ₃
~2.42	Triplet (t)	2H	-CH ₂ -CHO
~1.65 - 1.55	Multiplet (m)	4H	-CH ₂ -CH ₂ -CH ₂ -CH ₂ -

Predicted in CDCl₃ at 400 MHz.

Table 2: Predicted ¹³C NMR Spectral Data for 6-Methoxyhexanal

Chemical Shift (δ) ppm	Assignment
~202.8	CHO
~72.9	-CH ₂ -O-
~58.5	-OCH ₃
~43.9	-CH ₂ -CHO
~29.3	-CH ₂ -CH ₂ -CH ₂ -
~26.0	-CH ₂ -CH ₂ -CH ₂ O-
~22.0	-CH ₂ -CH ₂ -CHO

Predicted in CDCl₃ at 100 MHz.

Table 3: Predicted IR Absorption Bands for 6-Methoxyhexanal

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2935, ~2860	Strong	C-H Stretch (Aliphatic)
~2830, ~2730	Medium	C-H Stretch (Aldehyde)
~1725	Strong	C=O Stretch (Aldehyde)
~1115	Strong	C-O Stretch (Ether)

Table 4: Predicted Mass Spectrometry Data for 6-Methoxyhexanal

m/z	Relative Intensity	Assignment
130	Moderate	[M] ⁺ (Molecular Ion)
115	Low	[M - CH ₃] ⁺
100	Moderate	[M - CH ₂ O] ⁺
87	High	[M - C ₃ H ₇] ⁺ (α-cleavage)
71	High	[M - C ₄ H ₉ O] ⁺
58	Moderate	McLafferty Rearrangement
45	High	[CH ₂ OCH ₃] ⁺

Predicted for Electron Ionization (EI) at 70 eV.

Experimental Protocols

The following are detailed methodologies for conducting NMR, IR, and MS analyses on a sample of **6-methoxyhexanal**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Accurately weigh approximately 5-10 mg of **6-methoxyhexanal** for ¹H NMR or 20-50 mg for ¹³C NMR.^{[1][2]}

- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) in a clean, dry vial.[1][3]
- Ensure the sample is fully dissolved; gentle vortexing or sonication can be used.[1]
- Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[2]
- The final sample height in the NMR tube should be approximately 4-5 cm.[1]
- Data Acquisition:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer on the deuterium signal of the solvent.[1]
 - Shim the magnetic field to optimize its homogeneity and achieve sharp spectral lines.[1]
 - Tune and match the probe to the appropriate nucleus (^1H or ^{13}C).[1]
 - Acquire the spectrum using standard pulse sequences. For ^1H NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio. For ^{13}C NMR, a greater number of scans will be necessary due to the lower natural abundance of the ^{13}C isotope.

Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
 - Place a small drop of neat liquid **6-methoxyhexanal** directly onto the center of the ATR crystal.
 - Alternatively, for solid samples, they can be dissolved in a volatile solvent, deposited on the crystal, and the solvent allowed to evaporate.[4]

- Data Acquisition:
 - Acquire a background spectrum of the clean, empty ATR crystal.
 - Acquire the sample spectrum. The instrument's software will automatically subtract the background spectrum.
 - Typically, spectra are collected over a range of 4000 to 400 cm^{-1} .

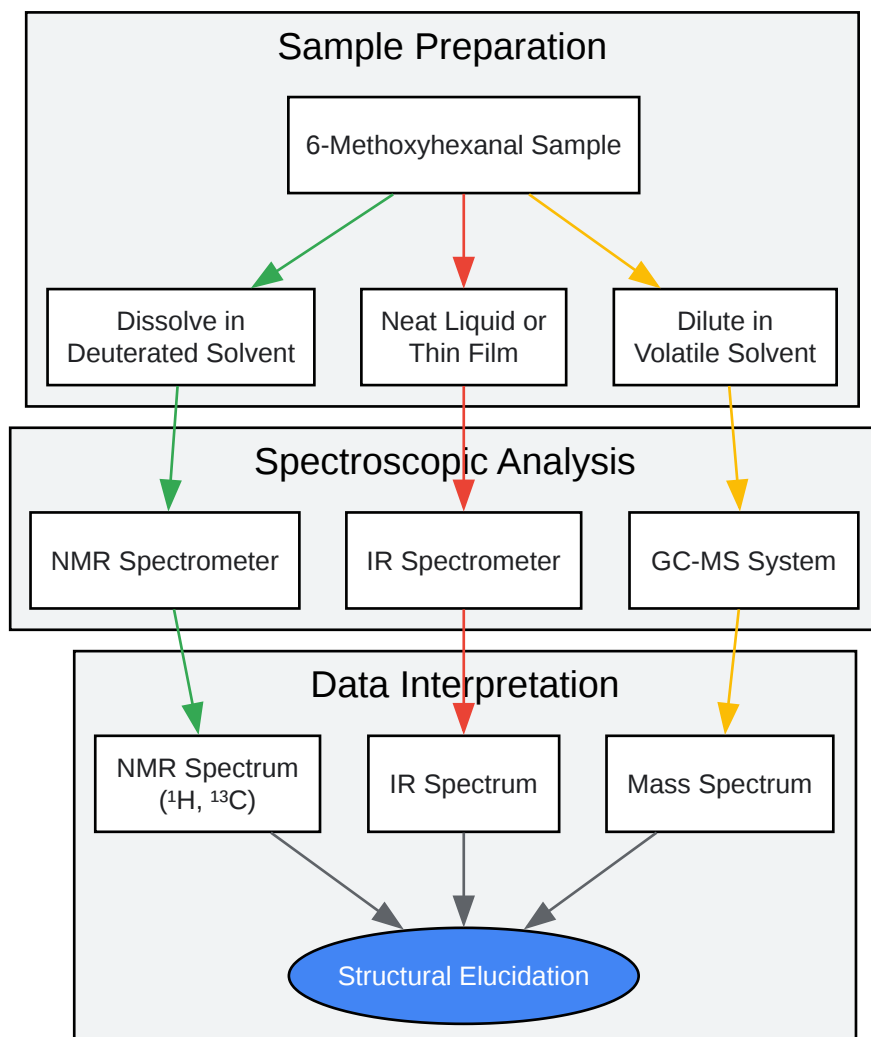
Mass Spectrometry (MS)

- Sample Preparation and Introduction (GC-MS):
 - Prepare a dilute solution of **6-methoxyhexanal** in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
 - Inject a small volume (typically 1 μL) of the solution into the Gas Chromatograph (GC).
 - The sample is vaporized and separated on a suitable capillary column (e.g., a mid-polar column).[5]
- Data Acquisition:
 - The separated components from the GC elute directly into the ion source of the Mass Spectrometer.
 - For Electron Ionization (EI), the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
 - The resulting ions are separated by the mass analyzer (e.g., quadrupole or time-of-flight) based on their mass-to-charge ratio (m/z).[5]
 - The detector records the abundance of each ion, generating a mass spectrum.

Visualizations

The following diagrams illustrate key conceptual frameworks for the spectral analysis of **6-methoxyhexanal**.

Workflow for Spectral Analysis of 6-Methoxyhexanal

[Click to download full resolution via product page](#)Caption: Workflow for the spectral analysis of **6-methoxyhexanal**.

Key Functional Groups and Predicted Spectral Features																
6-Methoxyhexanal Structure	Predicted Spectroscopic Features															
	<table><tr><th>¹H NMR</th><th>¹³C NMR</th></tr><tr><td>Aldehyde H: ~9.8 ppm (t)</td><td>Carbonyl C: ~203 ppm</td></tr><tr><td>Methoxy H: ~3.3 ppm (s)</td><td>Methoxy C: ~59 ppm</td></tr></table>	¹ H NMR	¹³ C NMR	Aldehyde H: ~9.8 ppm (t)	Carbonyl C: ~203 ppm	Methoxy H: ~3.3 ppm (s)	Methoxy C: ~59 ppm	<table><tr><th>IR Spectroscopy</th></tr><tr><td>C=O Stretch: ~1725 cm⁻¹ (strong)</td></tr><tr><td>C-O Stretch: ~1115 cm⁻¹ (strong)</td></tr><tr><td>Aldehyde C-H: ~2730, 2830 cm⁻¹ (medium)</td></tr></table>	IR Spectroscopy	C=O Stretch: ~1725 cm ⁻¹ (strong)	C-O Stretch: ~1115 cm ⁻¹ (strong)	Aldehyde C-H: ~2730, 2830 cm ⁻¹ (medium)	<table><tr><th>Mass Spectrometry</th></tr><tr><td>Molecular Ion [M]⁺: m/z 130</td></tr><tr><td>McLafferty: m/z 58</td></tr><tr><td>α-Cleavage: m/z 87</td></tr></table>	Mass Spectrometry	Molecular Ion [M] ⁺ : m/z 130	McLafferty: m/z 58
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Caption: Predicted spectral features of **6-methoxyhexanal**.

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